ETHYL 3-AMINO-1-(4-PYRIDYL)-1H-BENZO[F]CHROMENE-2-CARBOXYLATE
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Overview
Description
ETHYL 3-AMINO-1-(4-PYRIDYL)-1H-BENZO[F]CHROMENE-2-CARBOXYLATE: is a complex organic compound belonging to the class of benzochromenes. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The structure of this compound includes a benzo[f]chromene core, which is fused with a pyridine ring and an ethyl ester group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 3-AMINO-1-(4-PYRIDYL)-1H-BENZO[F]CHROMENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of naphthalene-2,7-diol with 4-pyridinecarboxaldehyde and ethyl cyanoacetate in the presence of a base such as piperidine in ethanol. This reaction leads to the formation of the desired benzochromene derivative through a series of condensation and cyclization steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: ETHYL 3-AMINO-1-(4-PYRIDYL)-1H-BENZO[F]CHROMENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Oxidation: Nitro derivatives of the benzochromene core.
Reduction: Piperidine derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ETHYL 3-AMINO-1-(4-PYRIDYL)-1H-BENZO[F]CHROMENE-2-CARBOXYLATE involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. Additionally, it can inhibit key enzymes involved in cellular processes, further contributing to its biological activity.
Comparison with Similar Compounds
ETHYL 3-AMINO-1-(4-CHLOROPHENYL)-1H-BENZO[F]CHROMENE-2-CARBOXYLATE: Similar structure but with a chlorophenyl group instead of a pyridyl group.
ETHYL 3-AMINO-1-(4-METHOXYPHENYL)-1H-BENZO[F]CHROMENE-2-CARBOXYLATE: Contains a methoxyphenyl group.
Uniqueness: ETHYL 3-AMINO-1-(4-PYRIDYL)-1H-BENZO[F]CHROMENE-2-CARBOXYLATE is unique due to the presence of the pyridyl group, which can enhance its ability to interact with biological targets and improve its solubility in aqueous environments. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 3-amino-1-pyridin-4-yl-1H-benzo[f]chromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-2-25-21(24)19-17(14-9-11-23-12-10-14)18-15-6-4-3-5-13(15)7-8-16(18)26-20(19)22/h3-12,17H,2,22H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKKTTPAGDTXPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=NC=C3)C4=CC=CC=C4C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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